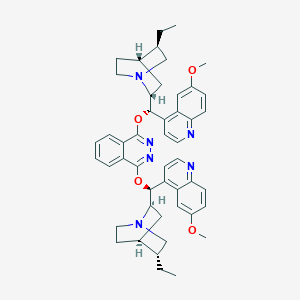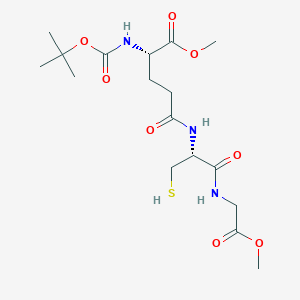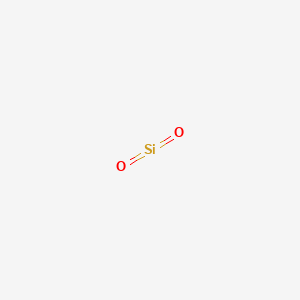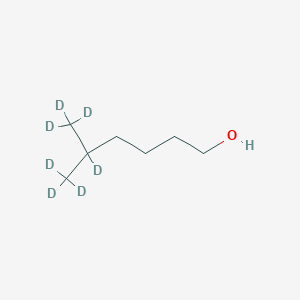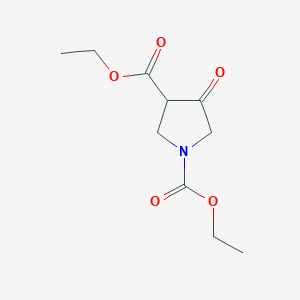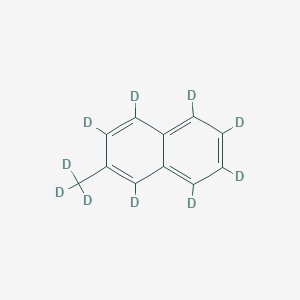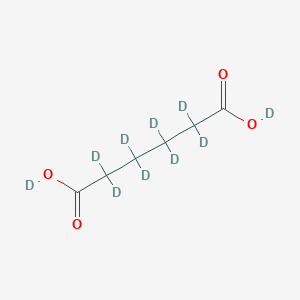
3-Iodothyronamine-d4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodothyronamine-d4 hydrochloride is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic effects. It is a derivative of 3-iodothyronamine, a naturally occurring thyroid hormone metabolite that regulates metabolism and energy expenditure. The synthetic version of 3-iodothyronamine, 3-Iodothyronamine-d4 hydrochloride, has been studied extensively for its biochemical and physiological effects, as well as its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 3-Iodothyronamine-d4 hydrochloride is not yet fully understood. However, it is believed to act on the same receptors as 3-iodothyronamine, which are found in various tissues throughout the body. These receptors are involved in regulating metabolism, energy expenditure, and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 3-Iodothyronamine-d4 hydrochloride can increase energy expenditure and promote weight loss in animal models. It has also been shown to have antidepressant and anxiolytic effects in rodents. In addition, it has been found to increase heart rate and blood pressure in animals, suggesting that it may have cardiovascular effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Iodothyronamine-d4 hydrochloride in lab experiments is that it is a synthetic compound, which allows for precise control over the dosage and administration. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several areas of future research that could be explored with 3-Iodothyronamine-d4 hydrochloride. One direction is to investigate its potential as a treatment for metabolic disorders, such as obesity and type 2 diabetes. Another direction is to explore its effects on neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of 3-Iodothyronamine-d4 hydrochloride involves several steps. It starts with the synthesis of 3-iodothyronamine, which is then converted to 3-Iodothyronamine-d4 by replacing three hydrogen atoms with deuterium atoms. The final step involves the addition of hydrochloric acid to the compound, resulting in the formation of 3-Iodothyronamine-d4 hydrochloride.
Applications De Recherche Scientifique
The potential therapeutic applications of 3-Iodothyronamine-d4 hydrochloride are being explored in various areas of scientific research. It has been studied for its effects on metabolism, energy expenditure, and weight loss. It has also been investigated for its potential as a treatment for depression, anxiety, and other neurological disorders.
Propriétés
Numéro CAS |
884320-54-1 |
|---|---|
Nom du produit |
3-Iodothyronamine-d4 Hydrochloride |
Formule moléculaire |
C14H15ClINO2 |
Poids moléculaire |
395.65 g/mol |
Nom IUPAC |
4-[4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-iodophenoxy]phenol;hydrochloride |
InChI |
InChI=1S/C14H14INO2.ClH/c15-13-9-10(7-8-16)1-6-14(13)18-12-4-2-11(17)3-5-12;/h1-6,9,17H,7-8,16H2;1H/i7D2,8D2; |
Clé InChI |
RVKVVMXTPQCCIX-UVSTZUAESA-N |
SMILES isomérique |
[2H]C([2H])(C1=CC(=C(C=C1)OC2=CC=C(C=C2)O)I)C([2H])([2H])N.Cl |
SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I.Cl |
SMILES canonique |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I.Cl |
Pictogrammes |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Synonymes |
4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol-d4 Hydrochloride ; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



